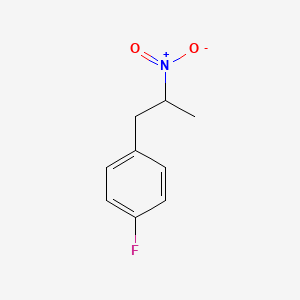
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is an organic compound with the molecular formula C17H25I. It is a white solid that is used in various scientific research applications, particularly in the field of liquid crystal materials .
Vorbereitungsmethoden
The synthesis of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) typically involves the iodination of 4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene. This can be achieved through various synthetic routes, including the use of iodine and a suitable oxidizing agent. The reaction is usually carried out under inert gas conditions (such as nitrogen or argon) at low temperatures to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding hydrocarbon.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) is primarily used in the development of liquid crystal materials. These materials are essential in the manufacture of liquid crystal displays (LCDs) and other optoelectronic devices. The compound’s unique structure allows it to exhibit desirable liquid crystalline properties, making it a valuable component in the design of advanced display technologies .
Wirkmechanismus
The mechanism of action of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) in liquid crystal applications involves its ability to align and reorient under the influence of an electric field. This alignment changes the optical properties of the liquid crystal material, allowing it to modulate light and create images on a display. The molecular targets and pathways involved in this process are primarily related to the compound’s interaction with the liquid crystal matrix .
Vergleich Mit ähnlichen Verbindungen
4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) can be compared to other similar compounds used in liquid crystal applications, such as:
4-Iodo-4’-pentylbiphenyl: Another liquid crystal compound with similar properties but a different molecular structure.
4-Cyano-4’-pentylbiphenyl: A compound with a cyano group instead of an iodine atom, offering different liquid crystalline properties.
4-Pentyl-4’-cyanobiphenyl: Similar to 4-Cyano-4’-pentylbiphenyl but with a different arrangement of functional groups.
The uniqueness of 4-(4-Iodophenyl)-4'-pentyl-1,1'-BI(cyclohexane) lies in its specific molecular structure, which imparts distinct liquid crystalline properties that are advantageous for certain applications in display technology.
Eigenschaften
Molekularformel |
C23H35I |
|---|---|
Molekulargewicht |
438.4 g/mol |
IUPAC-Name |
1-iodo-4-[4-(4-pentylcyclohexyl)cyclohexyl]benzene |
InChI |
InChI=1S/C23H35I/c1-2-3-4-5-18-6-8-19(9-7-18)20-10-12-21(13-11-20)22-14-16-23(24)17-15-22/h14-21H,2-13H2,1H3 |
InChI-Schlüssel |
IFFRDOOMYKZACQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)C3=CC=C(C=C3)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


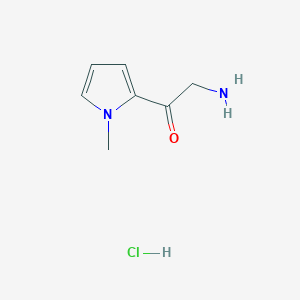
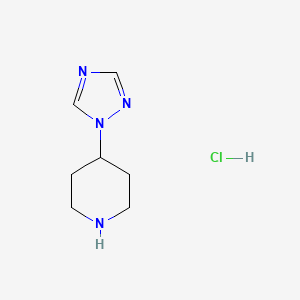
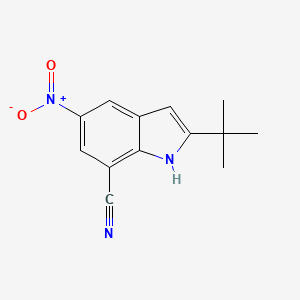
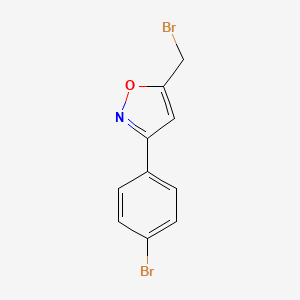
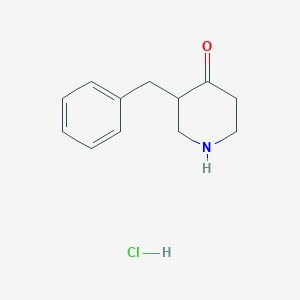
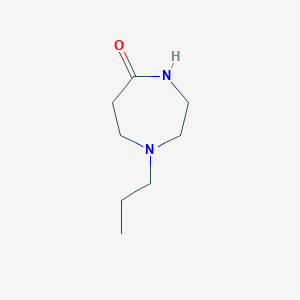
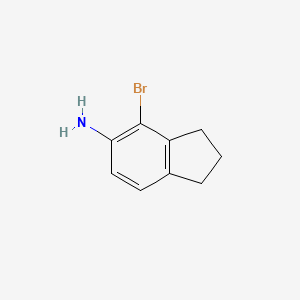
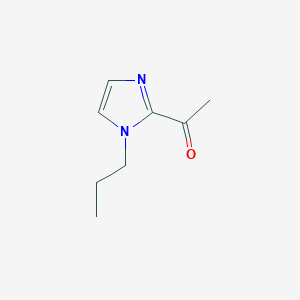
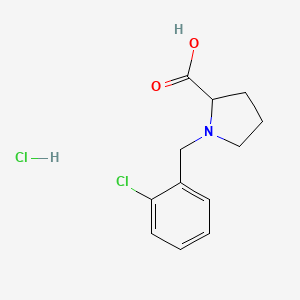
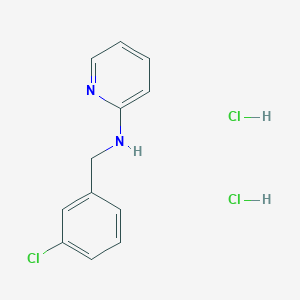
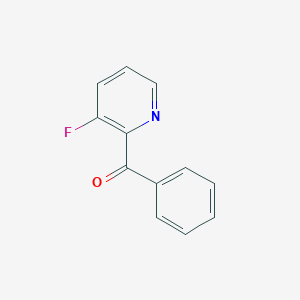
![(4-Chloro-phenyl)-[2-(3-chloro-phenyl)-ethyl]-amine](/img/structure/B1504344.png)
